
ethyl 4,6-dimethoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,6-dimetoxi-1H-indol-2-carboxilato de etilo es un compuesto químico que pertenece a la familia del indol, una clase importante de compuestos heterocíclicos. Los indoles son conocidos por su presencia en varios productos naturales y productos farmacéuticos, exhibiendo una amplia gama de actividades biológicas . Este compuesto, específicamente, se caracteriza por su grupo éster etílico en la posición 2 y grupos metoxi en las posiciones 4 y 6 en el anillo de indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,6-dimetoxi-1H-indol-2-carboxilato de etilo normalmente implica la reacción de materiales de partida adecuados en condiciones controladas. Un método común implica la ciclación de una molécula precursora, como una fenilhidrazina sustituida, con un éster apropiado . Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclación.
Por ejemplo, la reacción de 4,6-dimetoxi-fenilhidrazina con acetoacetato de etilo en presencia de un catalizador ácido puede producir 4,6-dimetoxi-1H-indol-2-carboxilato de etilo . La reacción generalmente se lleva a cabo en un solvente como etanol o tolueno, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de 4,6-dimetoxi-1H-indol-2-carboxilato de etilo puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,6-dimetoxi-1H-indol-2-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en las posiciones 3 y 5.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Se pueden utilizar reactivos electrofílicos como halógenos (por ejemplo, bromo, cloro) o agentes nitrantes (por ejemplo, ácido nítrico) en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes u otros derivados reducidos. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol.
Aplicaciones Científicas De Investigación
El 4,6-dimetoxi-1H-indol-2-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4,6-dimetoxi-1H-indol-2-carboxilato de etilo y sus derivados implica interacciones con objetivos moleculares y vías específicas. Por ejemplo, algunos derivados pueden inhibir enzimas o receptores involucrados en los procesos de la enfermedad, lo que lleva a efectos terapéuticos . El mecanismo exacto depende del derivado específico y su objetivo.
Comparación Con Compuestos Similares
El 4,6-dimetoxi-1H-indol-2-carboxilato de etilo se puede comparar con otros compuestos similares, como:
6-metoxi-3-metilindol-2-carboxilato de etilo: Estructura similar pero con diferentes patrones de sustitución.
4,6-dimetoxi-1H-indol-2-carboxilato de metilo: Estructura similar pero con un grupo éster metílico en lugar de un éster etílico.
4,6-Dimetoxi-1H-indol-2-carbohidrazida: Un derivado con un grupo carbohidrazida.
Estos compuestos comparten estructuras centrales similares pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y actividades biológicas.
Propiedades
IUPAC Name |
ethyl 4,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)11-7-9-10(14-11)5-8(16-2)6-12(9)17-3/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZSKTUWPXDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
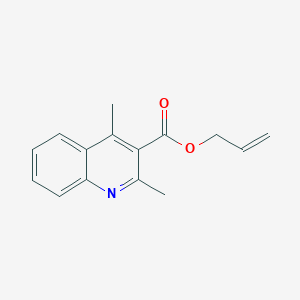

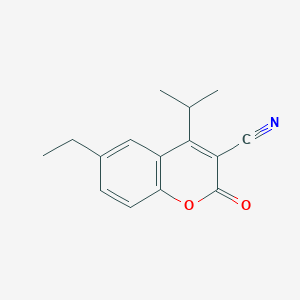
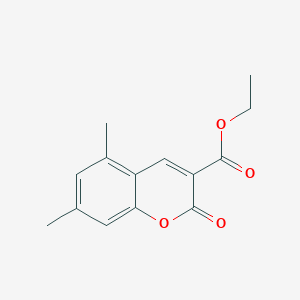
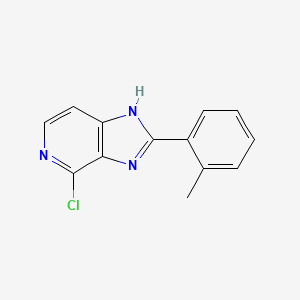
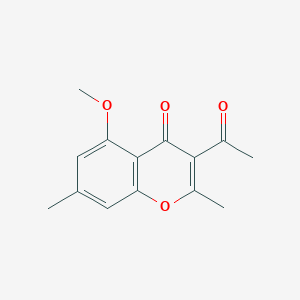

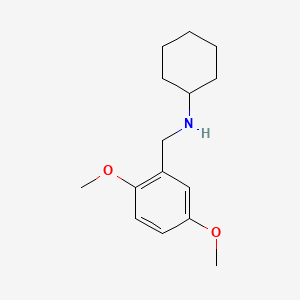
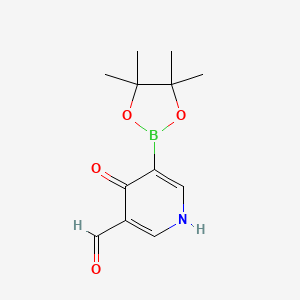

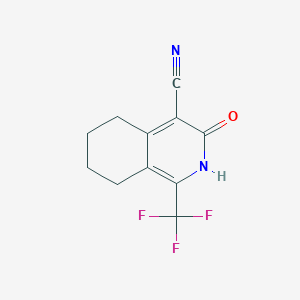
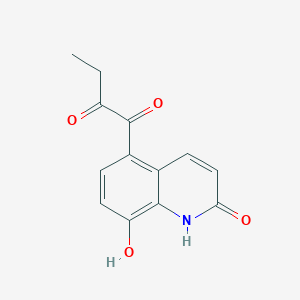
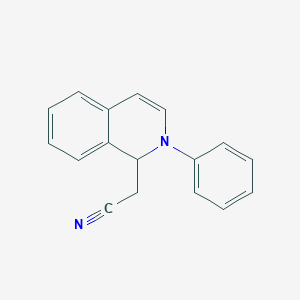
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
